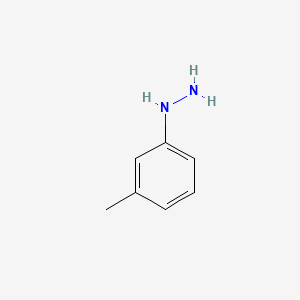

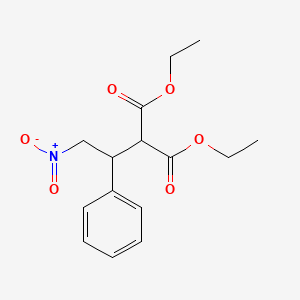

![molecular formula C9H8ClNOS B1362606 2-Chloro-6-ethoxybenzo[d]thiazole CAS No. 79071-17-3](/img/structure/B1362606.png)

2-Chloro-6-ethoxybenzo[d]thiazole

Vue d'ensemble

Description

Molecular Structure Analysis

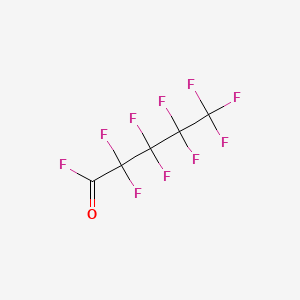

The molecular formula of 2-Chloro-6-ethoxybenzo[d]thiazole is C9H8ClNOS . The InChI code is 1S/C9H8ClNOS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 213.69 g/mol . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Cytotoxic and Antimicrobial Properties

- A study by Nam, Dung, Thuong, & Hien (2010) synthesized derivatives of benzothiazole, including N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide and N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide. These compounds demonstrated significant cytotoxicity against cancer cell lines (A549, MCF7-MDR, and HT1080) and moderate inhibitory effects on Staphylococcus aureus and some fungi.

Chemical Synthesis and Molecular Analysis

- In 2014, Janardhan, Srinivas, Rajitha, & Péter conducted a study (Janardhan et al., 2014) on the synthesis of thiazolo[3,2-a]pyrimidinone products using 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as building blocks. This process resulted in acceptable yields by eliminating by-products like aniline/2-aminobenzothiazole.

Electronic and Thermodynamical Properties

- Kumar (2018) performed a theoretical study on 6-ethoxybenzo[d][1,3]oxathiol-2-one, closely related to 2-Chloro-6-ethoxybenzo[d]thiazole, examining its electronic properties (Kumar, 2018). The study used DFT/B3LYP methods and explored reactivity descriptors such as local softness, electrophilicity, and hardness.

Corrosion Inhibition in Sulfuric Acid Media

- Research by Berisha, Podvorica, Mehmeti, Syla, & Vataj (Berisha et al., 2015) investigated 6-ethoxybenzo[d]thiazol-2-amine's role as a cathodic inhibitor in the corrosion of iron in sulfuric acid media. It acted as a physical barrier, hindering metal ion transport and retarding hydrogen evolution.

Anticancer Activity

- Yurttaş, Özkay, Akalın-Çiftçi, & Ulusoylar-Yıldırım (2014) evaluated the anticancer effect of thiazole-(benz)azole derivatives, including structures related to this compound (Yurttaş et al., 2014). These compounds showed significant activity against A549 and C6 tumor cell lines and potential for directing tumor cells towards the apoptotic pathway.

Optoelectronic and Photonic Applications

- Huo, Shahab, Saud, Cheng, Peng, Sheikhi, Alnajjar, & Kaviani (2021) investigated two new azo derivatives, including 6-methoxybenzo[d]thiazol-2-yl diazenyl derivatives, for optoelectronic and photonic applications (Huo et al., 2021). The study explored their electronic and nonlinear optical properties, demonstrating potential uses in these fields.

Antimicrobial Activity of Thiazoloquinoline Derivatives

- A 1979 study by Suzuki, Tanaka, & Dohmori (Suzuki et al., 1979) synthesized thiazoloquinoline derivatives, including structures akin to this compound. These compounds were evaluated for antimicrobial activities, with one specific compound showing high activity.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-Chloro-6-ethoxybenzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes involved in metabolic and signaling pathways . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, this compound may undergo degradation, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . The compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Propriétés

IUPAC Name |

2-chloro-6-ethoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRYLNVGOPEAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325403 | |

| Record name | 2-Chloro-6-ethoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816155 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

79071-17-3 | |

| Record name | 79071-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-ethoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

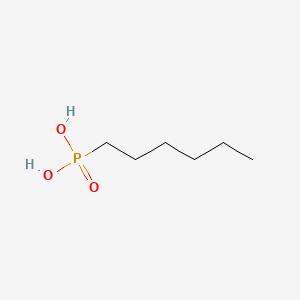

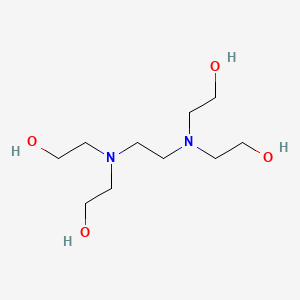

![1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1362532.png)

![Dibenzo[a,l]pentacene](/img/structure/B1362538.png)